molecular formula C17H20BrNO3S B8227878 3-Bromo-N-isopropyl-N-(4-methoxybenzyl)benzenesulfonamide

3-Bromo-N-isopropyl-N-(4-methoxybenzyl)benzenesulfonamide

Cat. No.: B8227878
M. Wt: 398.3 g/mol
InChI Key: UVMWFFRYZYSBBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-N-isopropyl-N-(4-methoxybenzyl)benzenesulfonamide is a chemical compound with the molecular formula C17H20BrNO3S. It is used primarily in scientific research and has applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-isopropyl-N-(4-methoxybenzyl)benzenesulfonamide typically involves the reaction of 3-bromobenzenesulfonyl chloride with N-isopropyl-N-(4-methoxybenzyl)amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-isopropyl-N-(4-methoxybenzyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzenesulfonamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

3-Bromo-N-isopropyl-N-(4-methoxybenzyl)benzenesulfonamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action for 3-Bromo-N-isopropyl-N-(4-methoxybenzyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of the research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-N-isopropyl-N-(4-methoxybenzyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications where these properties are advantageous .

Properties

IUPAC Name

3-bromo-N-[(4-methoxyphenyl)methyl]-N-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNO3S/c1-13(2)19(12-14-7-9-16(22-3)10-8-14)23(20,21)17-6-4-5-15(18)11-17/h4-11,13H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVMWFFRYZYSBBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=C(C=C1)OC)S(=O)(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrNO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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